molecular formula C25H22N2O2 B7692182 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

Cat. No.: B7692182
M. Wt: 382.5 g/mol
InChI Key: DWSMQSZPKNPWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule that has been developed as a potential anticancer drug. It belongs to the class of compounds known as benzamides, which have been shown to have antitumor activity in preclinical studies. HMN-214 has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer.

Mechanism of Action

The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is not fully understood, but it is thought to involve the inhibition of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is frequently dysregulated in cancer cells and plays a key role in cell growth and survival. This compound has been shown to inhibit the activity of PI3K and its downstream targets, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits angiogenesis, and inhibits the migration and invasion of cancer cells. This compound has also been shown to enhance the activity of other anticancer drugs, suggesting that it may have potential as a combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is that it has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. This makes it an attractive candidate for further development as an anticancer drug. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One direction is to further investigate its potential as a combination therapy with other anticancer drugs. Another direction is to investigate its potential as a treatment for other types of cancer, such as ovarian and pancreatic cancer. Finally, future research could focus on developing more potent and selective analogs of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps. The first step is the preparation of 2-hydroxy-6-methylquinoline, which is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine, which is then reacted with m-tolyl isocyanate to form the final product, this compound.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of breast, prostate, and lung cancer.

Properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-7-6-10-22(14-17)27(25(29)19-8-4-3-5-9-19)16-21-15-20-13-18(2)11-12-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSMQSZPKNPWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.